molecular formula C12H12Br2O4 B098124 Diethyl 2,5-Dibromoterephthalate CAS No. 18013-97-3

Diethyl 2,5-Dibromoterephthalate

Cat. No.: B098124
CAS No.: 18013-97-3
M. Wt: 380.03 g/mol
InChI Key: WXRSDHICEYICMV-UHFFFAOYSA-N
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Description

Diethyl 2,5-Dibromoterephthalate is an organic compound with the molecular formula C12H12Br2O4. It is a derivative of terephthalic acid, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and the carboxyl groups are esterified with ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-Dibromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-Dibromoterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form diethyl terephthalate or other derivatives.

    Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include diethyl 2,5-diaminoterephthalate, diethyl 2,5-dithioterephthalate, and diethyl 2,5-dialkoxyterephthalate.

    Reduction Reactions: The major product is diethyl terephthalate.

    Oxidation Reactions: The major product is 2,5-dibromoterephthalic acid.

Scientific Research Applications

Diethyl 2,5-Dibromoterephthalate has several applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of high-performance polymers and materials with enhanced thermal and mechanical properties.

    Organic Electronics: The compound is used in the development of organic solar cells and light-emitting diodes (LEDs) due to its electronic properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-Dibromoterephthalate is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

IUPAC Name

diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSDHICEYICMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622921
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18013-97-3
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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